molecular formula C18H12N4O2 B6103422 (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone

Cat. No.: B6103422
M. Wt: 316.3 g/mol
InChI Key: PEYANXDANNVWCW-UHFFFAOYSA-N
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Description

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an oxadiazole ring fused with a pyridine ring, which is further substituted with amino and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid with hydrazine hydrate can yield the desired oxadiazole ring. Subsequent reactions with various reagents, such as phenyl isocyanate, can introduce the phenyl and amino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antiviral, and anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They are evaluated for their efficacy and safety in treating various diseases, including infections and cancers.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism of action of (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The amino and phenyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: Known for their antimicrobial and antiviral activities.

    1,3,4-Oxadiazole derivatives: Studied for their anticancer and anti-inflammatory properties.

    1,2,5-Oxadiazole derivatives: Similar to the compound , these are explored for their diverse biological activities.

Uniqueness

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone is unique due to its specific substitution pattern and the presence of both amino and phenyl groups. This combination enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(7-amino-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c19-14-13(17(23)12-9-5-2-6-10-12)15(11-7-3-1-4-8-11)20-18-16(14)21-24-22-18/h1-10H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYANXDANNVWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NON=C3C(=C2C(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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